(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1354485-14-5
VCID: VC2561216
InChI: InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1
SMILES: CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol

CAS No.: 1354485-14-5

Cat. No.: VC2561216

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol - 1354485-14-5

Specification

CAS No. 1354485-14-5
Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
IUPAC Name (1R)-1-(3-phenylmethoxyphenyl)ethanol
Standard InChI InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1
Standard InChI Key TZTSJUPGQORXJB-GFCCVEGCSA-N
Isomeric SMILES C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O
SMILES CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Canonical SMILES CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O

Introduction

Structure and Chemical Properties

Molecular Structure and Identification

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol has a distinctive chemical structure characterized by:

  • Molecular Formula: C15H16O2

  • Molecular Weight: Approximately 228.29 g/mol

  • IUPAC Name: (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol

  • Structural Features: A phenyl ring with a benzyloxy substituent at position 3 (meta), a chiral carbon bearing a hydroxyl group with R configuration, and a methyl group

The compound's stereochemistry at the carbon bearing the hydroxyl group follows the Cahn-Ingold-Prelog priority rules, resulting in the R configuration. This stereochemistry is crucial for its potential biological interactions and applications in asymmetric synthesis.

Physical Properties

Based on structural analysis and comparison with related compounds, (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol likely exhibits the following physical properties:

Table 1: Predicted Physical Properties of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol

PropertyPredicted ValueBasis for Prediction
Physical StateWhite to off-white crystalline solidTypical for similar aromatic alcohols
Melting Point65-85°CEstimated from similar benzyloxy compounds
SolubilityPoorly soluble in water; Soluble in ethanol, methanol, dichloromethaneBased on lipophilicity of structure
LogP2.8-3.2Estimated from structural components
Optical RotationPositive specific rotationExpected for R configuration
StabilityStable under standard conditionsSimilar to related benzyloxy compounds

Stereochemistry and Chirality

The chiral center in (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol is a defining characteristic that influences its:

  • Three-dimensional structure and molecular recognition properties

  • Potential for stereoselective interactions with biological targets

  • Application in asymmetric synthesis as a chiral building block

  • Optical properties, including ability to rotate plane-polarized light

This stereochemistry makes it suitable for X-ray crystallographic studies to determine absolute configuration and intermolecular interactions, similar to related chiral compounds mentioned in the literature.

Synthesis and Preparation

Synthetic Routes

Several synthetic approaches can be employed to prepare (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol with high stereoselectivity:

  • Stereoselective reduction of 1-[3-(benzyloxy)phenyl]ethan-1-one using chiral reducing agents

  • Benzylation of 1-(3-hydroxyphenyl)ethan-1-ol via Williamson ether synthesis

  • Resolution of racemic 1-[3-(benzyloxy)phenyl]ethan-1-ol using enzymatic or chemical methods

  • Grignard reaction followed by stereoselective reduction or resolution

Based on synthetic methods for related compounds, the protection of hydroxyl groups using benzyl ethers is a well-established approach, typically involving reaction with benzyl bromide under basic conditions .

Key Precursors and Reagents

Table 2: Key Precursors and Reagents for the Synthesis of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol

Precursor/ReagentRole in SynthesisReaction Conditions
3-HydroxybenzaldehydeStarting material for multi-step synthesisVarious
(Bromomethyl)benzeneBenzylation agentBasic conditions (K₂CO₃, NaH), polar aprotic solvent (DMF), 50-80°C
1-[3-(benzyloxy)phenyl]ethan-1-onePrecursor for stereoselective reductionLow temperature, chiral reducing agent
Chiral oxazaborolidine catalystsStereoselective reduction catalyst-78°C to room temperature, THF
Lipases or esterasesEnzymatic resolution of racemic mixtureMild conditions, aqueous buffer

Purification Methods

Effective purification of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol typically involves:

  • Column chromatography using silica gel with hexane/ethyl acetate gradient

  • Recrystallization from appropriate solvent systems

  • Chiral HPLC for enantiomeric purification

  • Preparative TLC for small-scale purification

These methods ensure both chemical purity and enantiomeric purity, which is critical for applications requiring stereochemical integrity.

Analytical Characterization

Spectroscopic MethodExpected Key Features
¹H NMR- Methyl group (doublet, δ ~1.4-1.5 ppm)
- Chiral methine (quartet, δ ~4.8-5.0 ppm)
- Hydroxyl proton (exchangeable singlet, δ ~1.8-2.2 ppm)
- Benzyl -CH₂- (singlet, δ ~5.0-5.1 ppm)
- Aromatic protons (complex multiplets, δ ~6.8-7.5 ppm)
¹³C NMR- Methyl carbon (δ ~22-25 ppm)
- Chiral carbon (δ ~70-72 ppm)
- Benzyl -CH₂- carbon (δ ~70 ppm)
- Aromatic carbons (multiple signals, δ ~115-160 ppm)
IR- O-H stretching (3300-3400 cm⁻¹)
- C-H stretching (2850-3050 cm⁻¹)
- C-O stretching (1050-1100 cm⁻¹)
- Aromatic vibrations (1450-1600 cm⁻¹)
Mass Spectrometry- Molecular ion peak (m/z 228)
- Fragment ions including loss of water (m/z 210)
- Benzyl fragment (m/z 91)

These predicted spectral characteristics would be instrumental in confirming the structure and purity of synthesized (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol.

Chromatographic Analysis

For effective analysis of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol, the following chromatographic methods would be appropriate:

  • HPLC Analysis: Reverse-phase C18 column with methanol/water gradient

  • Chiral HPLC: For enantiomeric purity determination using chiral stationary phases

  • GC-MS: Following derivatization of the hydroxyl group to improve volatility

  • TLC Systems: Silica plates with hexane/ethyl acetate (7:3) as mobile phase

Standard characterization methods similar to those employed for related compounds would include various spectroscopic techniques that provide complementary structural information.

X-ray Crystallography

X-ray crystallographic analysis would be particularly valuable for:

  • Confirming the absolute configuration at the stereocenter

  • Elucidating solid-state conformation and packing

  • Identifying hydrogen bonding networks

  • Determining precise bond lengths and angles

This technique is especially suitable for chiral compounds like (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol to determine absolute configuration and study intermolecular interactions in the crystalline state.

Biological Activity and Applications

Known Biological Interactions

While specific biological data for (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol is limited in the provided search results, its structural features suggest potential for:

  • Interactions with biological receptors through its chiral hydroxyl group

  • Moderate lipophilicity suitable for crossing biological membranes

  • Hydrogen bonding capabilities through the alcohol functionality

  • Structural similarity to bioactive phenylethanol derivatives

Related benzyloxy derivatives have demonstrated significant antimicrobial activity, suggesting potential biological applications for similar structures.

Structure-Activity Relationships

Key structural elements that may contribute to biological activity include:

Table 4: Structure-Activity Relationship Considerations

Structural FeaturePotential Biological ImpactComparison with Related Compounds
(R)-StereochemistrySelective receptor binding with specific spatial orientationDifferent biological activity compared to S-enantiomer
Benzyloxy groupEnhanced lipophilicity and membrane permeabilitySimilar to compounds showing antimicrobial activity
Meta-substitution patternUnique spatial arrangement for receptor bindingDifferent from para-substituted analogs
Secondary alcoholHydrogen bond donor/acceptor functionalitySimilar to hydroxyl groups in bioactive compounds

Comparison with Related Compounds

Structural Analogs

Table 5: Comparison with Structural Analogs

CompoundKey Structural DifferencesSignificance
(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-olPara-benzyloxy position; Additional amino groupMore polar; Different hydrogen bonding capabilities
1-[3-Amino-4-(benzyloxy)phenyl]-2-amino derivativesAdditional functional groupsMore complex pharmacological profile
(S)-1-[3-(benzyloxy)phenyl]ethan-1-olOpposite stereochemistryDifferent biological activity profile
1-[3-(Benzyloxy)phenyl]ethan-1-oneKetone instead of hydroxylSynthetic precursor; Different reactivity

Functional Comparisons

The functional characteristics of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol compared to related compounds include:

  • Reactivity Profile: Secondary alcohols show intermediate reactivity between primary and tertiary alcohols

  • Protecting Group Chemistry: The benzyl ether can be cleaved under specific conditions (hydrogenolysis)

  • Hydrogen Bonding: The hydroxyl group provides both donor and acceptor capabilities

  • Metabolic Stability: Potentially more stable than primary alcohols but susceptible to oxidative metabolism

Synthetic Utility

As a synthetic intermediate, (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol offers versatility for further transformations:

  • Esterification or etherification of the hydroxyl group

  • Oxidation to the corresponding ketone

  • Functionalization of available positions on the aromatic ring

  • Serving as a chiral building block for more complex structures

Similar benzyloxy derivatives have been used as precursors for compounds with modified biological or physical properties.

Future Research Directions

Unexplored Applications

Several promising research avenues for (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol include:

  • Evaluation as a scaffold for developing receptor modulators

  • Investigation as a chiral auxiliary in asymmetric synthesis

  • Exploration as a building block for supramolecular assemblies

  • Assessment of its potential in materials science applications

Synthetic Challenges

Key challenges in the synthesis and application of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol include:

  • Developing efficient stereoselective synthetic routes with high enantiomeric excess

  • Scaling up synthesis while maintaining stereochemical integrity

  • Optimizing protecting group strategies for complex molecule synthesis

  • Establishing reliable analytical methods for quality control

Recommended Investigations

To advance understanding of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol, the following research is recommended:

  • Comprehensive spectroscopic characterization using modern techniques

  • Development of improved synthetic routes with higher yields and stereoselectivity

  • Systematic evaluation of biological activity across diverse screening platforms

  • Exploration of structure-activity relationships through preparation of derivatives

Investigations similar to those conducted for related compounds would provide valuable insights into the properties and applications of this molecule .

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